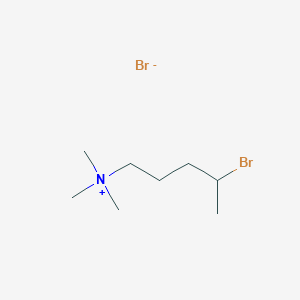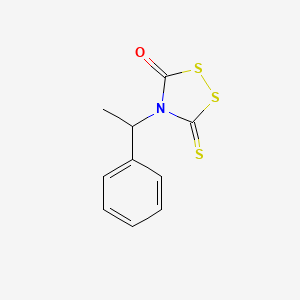
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that features a unique structure combining a phenylethyl group with a dithiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of a phenylethylamine derivative with a suitable sulfur donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolidinone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the dithiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include oxidative stress response, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
Phenylethylamine derivatives: These compounds share the phenylethyl group but differ in their additional functional groups and overall structure.
Dithiazolidinone derivatives: Compounds with similar dithiazolidinone rings but different substituents.
Uniqueness
4-(1-Phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a phenylethyl group with a dithiazolidinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
89570-22-9 |
|---|---|
分子式 |
C10H9NOS3 |
分子量 |
255.4 g/mol |
IUPAC名 |
4-(1-phenylethyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C10H9NOS3/c1-7(8-5-3-2-4-6-8)11-9(12)14-15-10(11)13/h2-7H,1H3 |
InChIキー |
SRNOCRDXVFQCTA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)SSC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


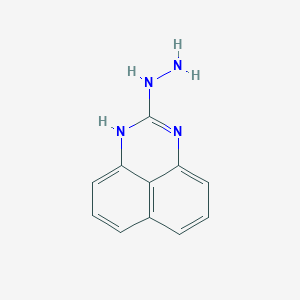
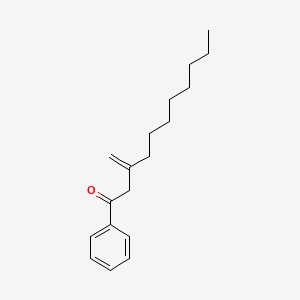
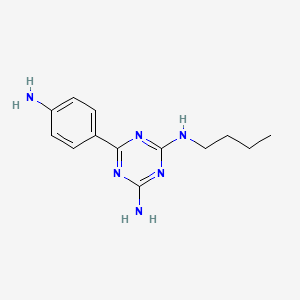
![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)
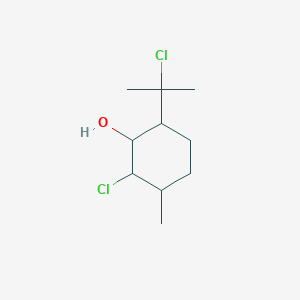

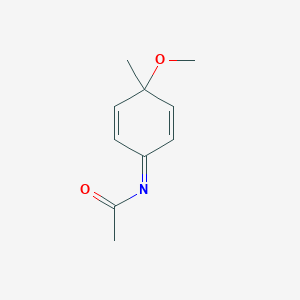
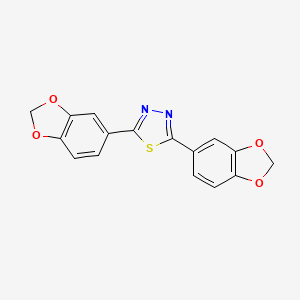
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
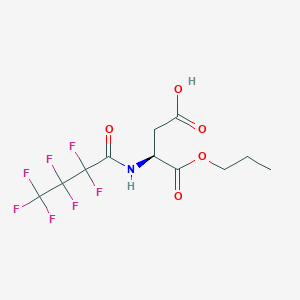

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
